molecular formula C10H4Cl3F2NO B13702152 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone

Cat. No.: B13702152
M. Wt: 298.5 g/mol
InChI Key: HAKYRTDCRHHMTG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone is a halogenated indole-derived ketone featuring a trichloromethyl group at the ethanone position and fluorine substituents at the 4- and 6-positions of the indole ring. The trichloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions or acylations, while fluorine atoms improve metabolic stability and membrane permeability in drug candidates .

Properties

Molecular Formula

C10H4Cl3F2NO

Molecular Weight

298.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4,6-difluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H4Cl3F2NO/c11-10(12,13)9(17)5-3-16-7-2-4(14)1-6(15)8(5)7/h1-3,16H

InChI Key

HAKYRTDCRHHMTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C(=O)C(Cl)(Cl)Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone typically involves the reaction of 4,6-difluoroindole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less halogenated derivatives .

Scientific Research Applications

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The trichloro and difluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in substituents, physicochemical properties, and applications between 2,2,2-trichloro-1-(4,6-difluoro-3-indolyl)ethanone and its analogs:

Table 1: Comparative Analysis of Halogenated Indole/Pyrrole Ethanones

Compound Name Core Structure Substituents (Indole/Pyrrole) Ethanone Group Key Applications/Reactivity References
This compound* Indole 4-F, 6-F 2,2,2-Trichloro Hypothetical: Antimicrobial agents, acylating agent
1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone Indole 4-Cl, 7-Cl 2,2,2-Trifluoro R&D (pharmaceutical intermediates)
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone Indole 4-Br, 6-F 2,2,2-Trifluoro Antimicrobial/antitumor candidates
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone Pyrrole 4-Br, 5-Br 2,2,2-Trichloro Synthesis of thiazole-based antibiotics
2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethanone Phenol 2,4,6-OH 2,2,2-Trifluoro Model compound for spectroscopic studies

*Hypothetical compound inferred from structural analogs.

Key Observations:

Halogen Effects on Reactivity and Bioactivity :

  • Trichloro vs. Trifluoro Groups : The trichloromethyl group (electron-withdrawing, bulky) enhances electrophilicity, making it more reactive in acylations compared to trifluoro analogs . However, trifluoro groups may improve metabolic stability in drug candidates .
  • Indole Substituents : Fluorine at the 4- and 6-positions (hypothetical compound) likely increases lipophilicity and bioavailability compared to dichloro or bromo analogs. Bromine substituents (e.g., 4-Br in ) may enhance halogen bonding in target binding.

Synthetic Utility: Trichloroethanone derivatives are pivotal in forming thiazole and triazole heterocycles via nucleophilic substitution (e.g., coupling with thiols or amines) . Fluorinated indole ethanones (e.g., 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone) are intermediates in antimicrobial agents, as seen in .

Spectroscopic and Physical Properties: Fluorine atoms in the indole ring reduce electron density, shifting NMR signals upfield compared to chloro or bromo analogs . Trichloroethanones generally exhibit higher melting points and lower solubility in polar solvents than trifluoro derivatives due to increased molecular symmetry and halogen mass .

Research Findings and Implications

  • The hypothetical 4,6-difluoro analog may exhibit broader-spectrum activity due to enhanced membrane penetration.
  • Synthetic Challenges : The steric bulk of trichloromethyl groups can hinder reactions requiring planar transition states, necessitating optimized conditions (e.g., DMF at 80°C with Na₂CO₃ as a base) .
  • Toxicity Considerations : Trichloro derivatives may pose higher hepatotoxicity risks than fluoro analogs, as seen in preclinical studies of related thiadiazoles .

Biological Activity

2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of this compound typically involves the acylation of indole derivatives with 2,2,2-trichloroacetyl chloride under various catalytic conditions. The process is generally characterized by high yields and can be optimized through careful control of reaction parameters such as temperature and catalyst choice.

Table 1: Synthesis Conditions for this compound

Reaction ConditionsCatalystTemperatureTimeYield (%)
AcylationAlCl3r.t.1 day65
AcylationPyridine4 °C7 days87

Biological Activity

Research indicates that this compound exhibits significant biological activities that may be relevant for therapeutic applications. Key studies have focused on its effects on cancer cell lines and its potential as an anti-cancer agent.

Anticancer Properties

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to apoptosis.

Table 2: Biological Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways. Specifically, it may modulate pathways involved in cell survival and apoptosis.

Molecular Targets

Preliminary studies suggest that this compound may target proteins involved in the regulation of apoptosis such as Bcl-2 family proteins and caspases. This interaction enhances the apoptotic signaling cascade within cells.

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